molecular formula C17H18N6O3S B2967066 4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide CAS No. 895005-55-7

4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide

Cat. No.: B2967066
CAS No.: 895005-55-7
M. Wt: 386.43
InChI Key: LSQQIDDBZITGIF-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups . NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthetic Routes : Research has led to the development of new synthetic routes to produce derivatives of triazolopyrimidines, demonstrating the chemical versatility and potential for creating compounds with varied biological activities. For example, new pathways to pyridinopyrimidinones and triazolopyrimidinones have been discovered, highlighting the ability to generate diverse molecular structures for further pharmacological evaluation (Hassneen & Abdallah, 2003).

Biological Activities

  • Antitumor and Antimicrobial Activities : Some derivatives of triazolopyrimidines have shown promising antitumor and antimicrobial activities, indicating potential for therapeutic applications. The synthesis of enaminones leading to substituted pyrazoles and pyridine derivatives, some of which demonstrated cytotoxic effects against human cell lines, underscores the biomedical relevance of these compounds (Riyadh, 2011).

  • Insecticidal Properties : Research into heterocycles incorporating thiadiazole moiety has provided insight into the design of compounds with significant insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This suggests the potential of triazolopyrimidine derivatives in agricultural applications to protect crops from pest damage (Fadda et al., 2017).

Advanced Materials and Chemical Properties

  • Fluorescent Properties : Certain pyrido and benzothiazole derivatives, related to the triazolopyrimidine scaffold, have been synthesized and exhibit remarkable fluorescence. These properties could be leveraged in the development of novel optical materials or in bioimaging techniques, where fluorescence is a key attribute (Azzam et al., 2020).

Properties

IUPAC Name

4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-2-3-12-8-13(24)20-16-21-22-17(23(12)16)27-9-14(25)19-11-6-4-10(5-7-11)15(18)26/h4-8H,2-3,9H2,1H3,(H2,18,26)(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQQIDDBZITGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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